HLY78

Description

Historical Context of Wnt/β-Catenin Pathway Modulators in Chemical Biology

The Wnt/β-catenin signaling pathway is an evolutionarily conserved pathway vital for embryonic development, cell fate specification, differentiation, proliferation, and survival. apexbt.comnumberanalytics.com Its dysregulation is implicated in numerous human diseases, including various cancers, familial exudative vitreoretinopathy, Alzheimer's disease, and bone formation disorders. apexbt.comnih.gov Given its fundamental roles and disease associations, the Wnt/β-catenin pathway has been a key target for chemical biology research aimed at identifying small molecules that can modulate its activity. The discovery of Wnt signaling dates back to the early 1980s with the identification of the Wnt1 gene and the Drosophila segment polarity gene wingless. numberanalytics.com Subsequent research elucidated the role of β-catenin as a central component of the canonical Wnt pathway. numberanalytics.complos.org Modulating this pathway with small molecules offers a powerful approach to investigate its complex mechanisms and explore potential therapeutic interventions.

Derivation and Classification of HLY78

This compound is a synthetic small molecule that was identified through the screening of chemical libraries. apexbt.comresearchgate.net Its structure and properties place it within specific chemical classes.

This compound as a Lycorine Derivative

This compound is recognized as a derivative of lycorine. apexbt.commedchemexpress.commedchemexpress.com Lycorine is a toxic crystalline alkaloid found naturally in various species of the Amaryllidaceae family, such as daffodils and surprise lilies. wikipedia.orgnih.gov Lycorine itself has been studied for various biological activities, including antiproliferative effects. rsc.org The identification of this compound as a lycorine derivative highlights the potential for exploring natural product scaffolds in the search for bioactive compounds that modulate key signaling pathways.

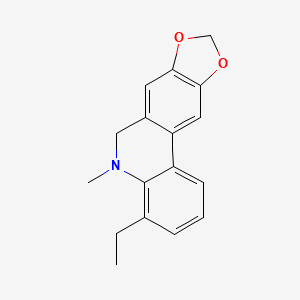

Phenanthridine Class

Structurally, this compound belongs to the phenanthridine class of compounds. cenmed.comontosight.ai Phenanthridine is a nitrogen-containing heterocyclic organic compound. fishersci.cawikipedia.orgfishersci.nl Phenanthridine derivatives are found naturally, for example, in some plant species within the Amaryllidaceae family, which aligns with this compound's derivation from lycorine. wikipedia.orgekb.eg Compounds within the phenanthridine class are known to exhibit a range of biological activities. ontosight.ai this compound's classification as a phenanthridine provides context for its chemical properties and potential reactivity.

Research Significance of this compound as a Wnt/β-Catenin Signaling Pathway Activator

This compound's primary significance in chemical biology research stems from its demonstrated ability to activate the Wnt/β-catenin signaling pathway. apexbt.comresearchgate.netmedchemexpress.commedchemexpress.comselleckchem.com This activation occurs in a Wnt ligand-dependent manner. apexbt.comresearchgate.netcas.cn Mechanistically, this compound targets the DIX domain of the protein Axin, promoting the association between Axin and LRP6 (lipoprotein receptor-related protein 6). apexbt.commedchemexpress.commedchemexpress.comcas.cnresearchgate.net This interaction subsequently leads to the promotion of LRP6 phosphorylation and the transduction of the Wnt signal. apexbt.commedchemexpress.commedchemexpress.comcas.cnresearchgate.net Studies have also suggested that this compound may weaken the autoinhibition of Axin1 and identified critical residues on Axin for this compound binding. apexbt.comresearchgate.net

Role in Fundamental Wnt Pathway Studies

This compound serves as a valuable tool for researchers investigating the fundamental mechanisms of the Wnt/β-catenin pathway. By specifically targeting the Axin-LRP6 interaction, this compound allows for the dissection of this particular step in the signaling cascade. Research using this compound has shown its dose-dependent activating effects on Wnt reporter genes in the presence of Wnt3a conditioned medium. researchgate.netresearchgate.net It has also been shown to act synergistically with Wnt3a to upregulate Wnt target genes and stabilize cytosolic and nuclear β-catenin. researchgate.net

| Effect of this compound on Wnt Signaling (In Vitro) | Observation | Source |

|---|---|---|

| Activation of TOPFlash reporter | Dose-dependent in presence of Wnt3a | researchgate.netresearchgate.net |

| Upregulation of Wnt target genes (Axin2, DKK1, NKD1) | Synergistic with Wnt3a | researchgate.net |

| Stabilization of cytosolic and nuclear β-catenin | Synergistic with Wnt3a | researchgate.net |

Furthermore, studies utilizing this compound have contributed to understanding the role of Wnt signaling in specific contexts, such as its protective role against carbon ion radiation-induced apoptosis in tumor and embryonic cells. nih.govmedchemexpress.commedchemexpress.comselleckchem.comspandidos-publications.com

Implications for Cellular Homeostasis and Disease Pathogenesis

The ability of this compound to activate the Wnt/β-catenin pathway has implications for studying its roles in cellular homeostasis and disease pathogenesis. The Wnt pathway is crucial for maintaining cellular balance, and its aberrant activation is linked to various diseases. apexbt.comnih.govencyclopedia.pub

Research has explored the potential of this compound in models of disease. For instance, studies in rats have investigated this compound's effects following subarachnoid hemorrhage (SAH), demonstrating its ability to attenuate neuronal apoptosis and improve neurological deficits through the LRP6/GSK3β/β-catenin signaling pathway. nih.govmedchemexpress.commedchemexpress.comselleckchem.com this compound has also been shown to protect blood-brain barrier integrity in SAH models, mediated by the Wnt/β-catenin pathway. x-mol.net

| Research Area | Observed Effect of this compound | Mediating Pathway | Source |

|---|---|---|---|

| Subarachnoid Hemorrhage (Rat model) | Attenuates neuronal apoptosis, improves neurological deficits | LRP6/GSK3β/β-catenin | nih.govmedchemexpress.commedchemexpress.comselleckchem.com |

| Subarachnoid Hemorrhage (Rat model) | Protects blood-brain barrier integrity | Wnt/β-catenin | x-mol.net |

| Carbon ion radiation-induced apoptosis (Tumor and embryonic cells) | Inhibits apoptosis | Wnt/β-catenin | nih.govmedchemexpress.commedchemexpress.comselleckchem.comspandidos-publications.com |

In the context of hematopoietic stem cells (HSCs), this compound has been shown to synergistically act with Wnt in the embryonic development of zebrafish and increase the expression of conserved HSC markers, suggesting a role in regulating HSC development. apexbt.comcas.cn This highlights the potential research avenues for this compound in regenerative medicine and stem cell biology.

While research using this compound has provided valuable insights into Wnt/β-catenin signaling in various biological and pathological contexts, it is important to note that these studies are primarily at the research level.

Propriétés

IUPAC Name |

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZZYPIBZBGQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854847-61-3 | |

| Record name | 854847-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Hly78 Action in Wnt/β-catenin Signaling

Direct Target Identification and Binding Affinities

Studies have focused on identifying the direct molecular target of HLY78 and characterizing its binding interactions.

Interaction with the DIX Domain of Axin

This compound has been shown to directly bind to the DIX domain of Axin. spandidos-publications.comapexbt.commedchemexpress.comselleckchem.commedchemexpress.comscientificlabs.ie The DIX domain is a conserved protein interaction module found in several proteins involved in Wnt signaling, including Axin and Dishevelled (Dvl). nih.gov This interaction is considered crucial for this compound's mechanism of action. Research suggests that this compound binding to the Axin DIX domain may induce a conformational change in Axin, potentially transitioning it from a 'closed' auto-inhibitory state to an 'open' active state. nih.govoncotarget.com This conformational change is thought to be a key regulatory step controlling Wnt signaling. oncotarget.com

Enhancement of Axin-LRP6 Association

A significant effect of this compound binding to Axin is the potentiation of the association between Axin and the LRP6 co-receptor. spandidos-publications.comapexbt.commedchemexpress.comselleckchem.commedchemexpress.comresearchgate.netscientificlabs.iecaymanchem.com In the canonical Wnt pathway, the formation of a complex between Axin and LRP6 is a critical event that occurs upon Wnt ligand binding to the Frizzled and LRP5/6 receptor complex. oncotarget.comnih.gov This enhanced association brings the components of the β-catenin destruction complex, including GSK3β, closer to the activated LRP6 receptor. oncotarget.comnih.gov

Downstream Signaling Cascade Modulation

The direct interaction of this compound with Axin and the subsequent enhancement of Axin-LRP6 association lead to several downstream effects on the Wnt/β-catenin signaling cascade.

Promotion of LRP6 Phosphorylation

The increased association between Axin and LRP6 facilitated by this compound promotes the phosphorylation of LRP6. spandidos-publications.comapexbt.commedchemexpress.comselleckchem.commedchemexpress.comnih.govnih.gov Phosphorylation of LRP6 is a key activation step in the Wnt/β-catenin pathway, creating docking sites for downstream signaling molecules, including Axin itself. oncotarget.comnih.govbiomedres.us Studies have shown that this compound treatment leads to a significant increase in phosphorylated LRP6 levels. nih.govnih.gov

Stabilization of Cytosolic and Nuclear β-Catenin

A hallmark of activated Wnt/β-catenin signaling is the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. spandidos-publications.comselleckchem.comresearchgate.netoncotarget.com this compound has been shown to stabilize both cytosolic and nuclear β-catenin, particularly in the presence of Wnt3a ligand. spandidos-publications.comresearchgate.net This stabilization occurs because the recruitment of the destruction complex components to the activated LRP6 receptor, facilitated by this compound, leads to the inhibition of β-catenin phosphorylation by GSK3β and CK1α. oncotarget.comnih.govpreprints.org Unphosphorylated β-catenin is then protected from proteasomal degradation, allowing it to accumulate. nih.govoncotarget.com Immunofluorescence staining has revealed that this compound can increase the nuclear localization of β-catenin. spandidos-publications.comresearchgate.net

Influence on GSK3β Activity

While this compound acts upstream of the β-catenin destruction complex, its actions indirectly influence the activity of GSK3β within the context of Wnt signaling. By promoting the assembly of the Axin-LRP6 complex and the subsequent phosphorylation of LRP6, this compound contributes to the inhibition of GSK3β activity towards β-catenin. oncotarget.comnih.govnih.gov In the activated Wnt state, GSK3β bound to Axin is inhibited by phosphorylated LRP6, which prevents it from phosphorylating β-catenin. oncotarget.com Studies have indicated that this compound treatment can lead to increased levels of phosphorylated GSK3β at Ser9, which is associated with reduced GSK3β activity. selleckchem.comnih.govnih.gov

Regulation of Wnt Target Gene Expression

Activation of the Wnt/β-catenin pathway by this compound leads to the stabilization and nuclear translocation of β-catenin. researchgate.netspandidos-publications.com In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, which drives the expression of various Wnt target genes. xiahepublishing.commdpi.comfrontiersin.orgnih.gov Studies have shown that this compound can synergistically act with Wnt3a to upregulate the expression of established Wnt target genes. researchgate.net For instance, quantitative RT-PCR analysis has demonstrated that this compound dose-dependently increases the Wnt3a-induced expression of AXIN2, DKK1, and NKD1. researchgate.net These genes are well-known transcriptional targets of the Wnt/β-catenin pathway and are involved in feedback regulation and other cellular processes. researchgate.net

Data on the fold change in Wnt target gene expression induced by this compound in the presence of Wnt3a, compared to a control group, is presented below:

| Wnt Target Gene | Fold Change (this compound + Wnt3a vs. Control) |

| AXIN2 | Data indicates dose-dependent increase |

| DKK1 | Data indicates dose-dependent increase |

| NKD1 | Data indicates dose-dependent increase |

Note: Specific fold change values may vary depending on experimental conditions and this compound concentration.

Furthermore, research in zebrafish embryos has shown that this compound can alter Wnt-dependent gene expression, specifically increasing the expression of conserved hematopoietic stem cell (HSC) markers like runx1 and cmyb. apexbt.comnih.govcas.cnscientificlabs.iecaymanchem.com This indicates that this compound's influence on Wnt signaling translates into changes in the expression of genes critical for developmental processes.

Wnt Ligand Dependency of this compound Activity

A key characteristic of this compound's mechanism is its dependence on the presence of Wnt ligands for activity. apexbt.comnih.govcas.cnresearchgate.netselleckchem.comcaymanchem.comspandidos-publications.com this compound does not significantly activate Wnt signaling on its own in the absence of Wnt ligands. researchgate.netcaymanchem.com Its synergistic effect with Wnt ligands, particularly Wnt3a, has been demonstrated through various assays, including TOPFlash luciferase reporter assays. researchgate.netselleckchem.com These studies show that this compound enhances the activation of the reporter when Wnt3a conditioned medium or recombinant Wnt3a protein is present, but has little to no effect when control conditioned medium is used. researchgate.netselleckchem.com

Comparative Analysis with Other Wnt Pathway Modulators

This compound distinguishes itself from many other Wnt pathway modulators by acting as an activator of the canonical Wnt/β-catenin signaling, whereas a significant number of studied small molecules are inhibitors. scientificlabs.iemdpi.commedchemexpress.com Unlike inhibitors that target downstream components like β-catenin/TCF interaction (e.g., ICG-001) or tankyrases (e.g., XAV939), this compound acts upstream by modulating the interaction between Axin and LRP6. medchemexpress.comapexbt.comnih.govcas.cnscientificlabs.iecaymanchem.comspandidos-publications.comtocris.comhellobio.comnih.govlabome.comciteab.comuni-freiburg.de

For example, ICG-001 is an inhibitor that selectively disrupts the interaction between β-catenin and CBP, thereby inhibiting TCF/β-catenin-mediated transcription. tocris.comhellobio.com XAV939 is known to inhibit tankyrases, enzymes that poly(ADP-ribosyl)ate and destabilize Axin, leading to the accumulation of Axin and subsequent degradation of β-catenin. nih.govlabome.comciteab.comuni-freiburg.de In contrast, this compound promotes Wnt signaling by facilitating the Axin-LRP6 interaction, which stabilizes β-catenin. medchemexpress.comapexbt.comnih.govcas.cncaymanchem.comspandidos-publications.com

Comparative studies, such as those investigating the effects of Wnt pathway modulation on cellular processes like apoptosis or proliferation, highlight the opposing actions of this compound and inhibitors like GANT61 (a Gli1 and Wnt/β-catenin pathway inhibitor). spandidos-publications.com this compound has been shown to increase cell viability and downregulate apoptosis in certain cell lines, while GANT61 exhibits the opposite effects. spandidos-publications.com Furthermore, this compound can attenuate the effects of GANT61 on cellular viability and apoptosis, demonstrating its role as a Wnt pathway activator counteracting inhibitory signals. spandidos-publications.com

The distinct mechanism of this compound, operating upstream and requiring Wnt ligand presence to enhance Axin-LRP6 interaction, positions it as a valuable tool for studying the specific roles of Wnt pathway activation in various biological contexts, particularly in scenarios where pathway activation is desired or being investigated.

This compound is a synthetic derivative of Lycorine and functions as a potent activator of the Wnt/β-catenin signaling pathway. It exerts its effects by targeting the DIX domain of Axin, which enhances the interaction between Axin and LRP6 (lipoprotein receptor-related protein 6), thereby promoting LRP6 phosphorylation and subsequent Wnt signal transduction medchemexpress.comcenmed.commedchemexpress.comresearchgate.netnih.gov. Research indicates that this compound possesses various biological activities, particularly concerning cellular apoptosis, survival, proliferation, and migration medchemexpress.comcenmed.commedchemexpress.com.

Biological Activity and Cellular Effects of this compound

This compound has been shown to influence key cellular processes, including programmed cell death (apoptosis), cell survival, proliferation, and migration, primarily through its interaction with the Wnt/β-catenin signaling pathway.

Impact on Cellular Apoptosis and Survival

This compound demonstrates significant effects on cellular apoptosis and survival in various cell types, including tumor cells, embryonic cells, and neurons.

Anti-apoptotic Effects in Tumor Cells

Studies have indicated that this compound inhibits apoptosis in tumor cells. This effect has been observed in the context of damage induced by carbon ion radiation in human cervical carcinoma HeLa cells medchemexpress.comspandidos-publications.comcas.cnspandidos-publications.com. This compound treatment in combination with carbon ion irradiation significantly increased cell viability compared to irradiation alone spandidos-publications.comcas.cn. At the molecular level, this compound has been shown to increase the expression of anti-apoptotic and Wnt-related proteins while decreasing the expression of apoptotic proteins in irradiated HeLa cells spandidos-publications.comspandidos-publications.com. This compound's anti-apoptotic role in tumor cells is linked to its activation of the Wnt/β-catenin pathway medchemexpress.commedchemexpress.comselleckchem.com.

Anti-apoptotic Effects in Embryonic Cells

This compound has also been reported to inhibit apoptosis in embryonic cells. Supplementation with this compound significantly reduced developmental toxicity induced by carbon ion radiation in zebrafish embryos medchemexpress.comcas.cnresearchgate.net. This protective effect against radiation-induced damage in embryonic cells is attributed to the activation of the Wnt/β-catenin pathway by this compound medchemexpress.commedchemexpress.comselleckchem.com.

Protection against Ionizing Radiation-Induced Cellular Toxicity

This compound provides protection against cellular toxicity induced by ionizing radiation. In HeLa cells irradiated with carbon ions, this compound treatment attenuated the reduction in cell viability caused by irradiation alone spandidos-publications.comcas.cnspandidos-publications.com. This protective effect was also evidenced by a significant increase in cell viability when this compound was administered alongside irradiation spandidos-publications.comcas.cn. Furthermore, in zebrafish embryos, this compound supplementation alleviated the stress and reduced the effects induced by carbon ion radiation, including increased mortality and malformation rates researchgate.net. The mechanism involves the activation of the Wnt/β-catenin signaling pathway, which plays a role in regulating cellular toxicity induced by carbon ion radiation spandidos-publications.comspandidos-publications.com.

Attenuation of Neuronal Apoptosis

This compound has been shown to attenuate neuronal apoptosis. This effect has been observed in the context of subarachnoid hemorrhage (SAH) in rats cenmed.comnih.govnih.govnih.gov. This compound treatment attenuated neuronal apoptosis and improved neurological deficits after SAH cenmed.comnih.govnih.gov. The mechanism involves the activation of the LRP6/GSK3β/β-catenin signaling pathway cenmed.comnih.govnih.gov. This compound increased the levels of phosphorylated LRP6, phosphorylated GSK3β (Ser9), β-catenin, and Bcl-2, while decreasing the levels of phosphorylated β-catenin, Bax, and cleaved caspase 3 nih.gov.

Modulation of Cell Proliferation and Migration

In addition to its effects on apoptosis and survival, this compound also influences cell proliferation and migration in cancer cell lines.

Increased Colony Formation Ability in Cancer Cell Lines

This compound has been shown to increase the colony formation ability in certain cancer cell lines. At a concentration of 20 μM, this compound significantly increased the colony formation ability in HGC-27 and AGS cells compared to controls medchemexpress.comcenmed.commedchemexpress.com. Specifically, it increased colony formation by 2.78-fold in HGC-27 cells and 2.88-fold in AGS cells medchemexpress.comcenmed.commedchemexpress.com. Studies using clonogenic survival assays in HeLa cells indicated that treatment with this compound alone did not exert notable effects on colony forming efficiency spandidos-publications.comcas.cn. However, when carbon-ion beam-exposed HeLa cells were pretreated with this compound, colony formation efficiency was increased compared to irradiation alone cas.cn.

Colony Formation Ability in Cancer Cell Lines with this compound Treatment

| Cell Line | This compound Concentration | Increase in Colony Formation Ability (fold) |

| HGC-27 | 20 μM | 2.78 medchemexpress.comcenmed.commedchemexpress.com |

| AGS | 20 μM | 2.88 medchemexpress.comcenmed.commedchemexpress.com |

This compound has also been reported to elevate the migration ability of HGC-27 and AGS cells at a concentration of 20 μM medchemexpress.comcenmed.commedchemexpress.com.

Biological Activity and Cellular Effects of Hly78

Modulation of Cell Proliferation and Migration

Elevation of Migration Ability in Cancer Cell Lines

Research indicates that HLY78 can enhance the migratory capabilities of certain cancer cell lines. Studies on gastric cancer cells, specifically HGC-27 and AGS cells, demonstrated that treatment with 20 µM this compound for 0-48 hours significantly elevated their migration ability medchemexpress.comcenmed.com. Furthermore, this compound was found to abrogate the effects of miR-219-5p on the invasion and migration of SKOV3 and SKOV3/DDP cells medchemexpress.com.

In gastric cancer cells, this compound treatment resulted in a significant increase in the number of migratory cells. For instance, the number of migratory HGC-27 and AGS cells increased by 1.45-fold and 1.42-fold, respectively, following this compound treatment compared to controls nih.gov. These pro-migratory effects of this compound in gastric cancer cells were attenuated by co-treatment with Dihydroartemisinin (DHA) nih.gov.

This compound's activation of the Wnt/β-catenin pathway has also been linked to effects on osteosarcoma cell apoptosis, suggesting a role related to cell motility, although the primary finding in this context was the suppression of apoptosis rather than a direct increase in migration nih.gov.

| Cell Line | Treatment (Concentration, Duration) | Effect on Migration Ability | Fold Change (vs Control) | Source |

| HGC-27 (Gastric Cancer) | This compound (20 µM, 0-48 h) | Elevated | Not specified as fold change, but significantly increased | medchemexpress.comcenmed.com |

| AGS (Gastric Cancer) | This compound (20 µM, 0-48 h) | Elevated | Not specified as fold change, but significantly increased | medchemexpress.comcenmed.com |

| HGC-27 (Gastric Cancer) | This compound | Increased migratory cells | 1.45-fold | nih.gov |

| AGS (Gastric Cancer) | This compound | Increased migratory cells | 1.42-fold | nih.gov |

| SKOV3 | This compound | Abrogated effects of miR-219-5p on migration | Not specified | medchemexpress.com |

| SKOV3/DDP | This compound | Abrogated effects of miR-219-5p on migration | Not specified | medchemexpress.com |

Influence on Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer progression, enabling cells to acquire migratory and invasive properties oatext.commdpi.com. This compound has been shown to influence EMT, consistent with its role as a Wnt pathway activator.

In gastric cancer cells, this compound exhibits effects that oppose those of Dihydroartemisinin (DHA), which is known to suppress EMT nih.gov. This suggests that this compound promotes the EMT process in these cells nih.gov. Explicitly, this compound promoted EMT and migration in esophageal squamous cell carcinoma (ESCC) cells scilit.com. Further evidence comes from studies on glioma cells, where this compound treatment led to a significant decrease in the expression of the epithelial marker E-cadherin and a notable increase in the expression of the mesenchymal marker N-cadherin, a hallmark of EMT cqvip.com. These findings collectively indicate that this compound can induce or promote EMT in various cancer cell types.

Effects on Stem Cell Biology

This compound's influence extends to certain aspects of stem cell biology, particularly concerning hematopoietic and neuronal stem cells.

Impact on Hematopoietic Stem Cell (HSC) Markers (cmyb and runx1)

Studies utilizing zebrafish embryos have indicated that this compound can influence the expression of key hematopoietic stem cell (HSC) markers, namely runx1 and cmyb probechem.combioquote.combioss.com.cndcchemicals.com. Runx1 is a transcription factor critical for the establishment of definitive hematopoiesis and the regulation of HSC differentiation reactome.org. Similarly, cmyb is a proto-oncogene involved in the proliferation and differentiation of hematopoietic progenitor cells reactome.org. The specific nature and extent of this compound's impact on the expression levels of these markers in zebrafish embryos highlight its potential involvement in modulating early hematopoietic development or the maintenance of HSC populations probechem.combioquote.combioss.com.cndcchemicals.com.

Modulation of Neuronal Stem Cell (NSC) Functions

This compound has been implicated in modulating functions related to neuronal stem cells (NSCs), particularly through its activation of the Wnt/β-catenin pathway, which is known to play a role in neurogenesis nih.gov. While much of the research focuses on the protective effects of this compound on mature neurons following injury medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.gov, there is evidence suggesting an influence on NSC fate. This compound has been described as functioning by switching fate commitments of neural stem cells in the adult olfactory system neurosci.cn. This indicates a potential role for this compound in directing the differentiation or influencing the behavior of NSCs in specific neurological contexts.

Interaction with Other Signaling Pathways and Proteins

This compound's biological effects are mediated through its interaction with and modulation of various signaling pathways and proteins.

Crosstalk with SIRT1/PGC-1α Pathway

A significant interaction has been observed between this compound and the SIRT1/PGC-1α pathway, particularly in the context of neuronal protection against oxidative stress and apoptosis. Research has shown that this compound attenuates oxidative stress, neuronal apoptosis, and neurobehavioral impairments following intracerebral hemorrhage (ICH) through the LRP6/GSK3β/Sirt1/PGC-1α signaling pathway researchgate.netnih.govnih.gov.

Specifically, this compound treatment was found to increase the expression of both Sirt1 and PGC-1α nih.govnih.gov. Sirt1 (Sirtuin 1) is a deacetylase involved in various cellular processes, including stress resistance and metabolism, while PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) is a master regulator of mitochondrial biogenesis and function frontiersin.org. The protective effects of this compound were abolished by inhibiting Sirt1, suggesting that Sirt1 acts downstream of LRP6 in this pathway and is crucial for mediating this compound's antiapoptotic and antioxidative effects nih.gov. This crosstalk highlights how this compound, by activating the Wnt pathway via LRP6, can converge with and influence the SIRT1/PGC-1α axis, contributing to cellular protection in conditions of stress nih.govnih.govsemanticscholar.org.

Relationship with Tankyrase (TNKS) Expression

Research indicates a relationship between this compound and the expression of Tankyrase (TNKS). Specifically, this compound has been found to significantly increase TNKS expression in gastric cancer cells. This increase in TNKS expression induced by this compound was observed to be ameliorated by co-treatment with Dihydroartemisinin. medchemexpress.comcenmed.comnih.gov. TNKS, a poly(ADP-ribose) polymerase (PARP), plays a role in the Wnt/β-catenin pathway by mediating the poly-ADP-ribosylation and subsequent degradation of Axin1 and Axin2, key components of the β-catenin destruction complex. uniprot.orgpreprints.orgnih.gov. While TNKS inhibition typically stabilizes Axin and inhibits Wnt signaling, the finding here is that this compound, a Wnt activator, increases TNKS expression.

| Treatment Group | TNKS Expression (Fold Increase relative to control) |

| This compound (20 µM) | 1.84-fold |

| This compound (20 µM) + Dihydroartemisinin | Ameliorated the increase |

Potential Interaction with Na+/K+-ATPase α3 (this compound Analogs)

Studies investigating derivatives of lycorine, from which this compound is derived medchemexpress.comoup.com, have explored their interactions with other cellular targets. One such analog, HLY72, a lycorine derivative, has shown a potential interaction with the Na+/K+-ATPase enzyme, specifically inhibiting the activity of the α3 isoform. cas.cnbiorxiv.org. The Na+/K+-ATPase is a crucial ion pump in the plasma membrane, composed of catalytic α subunits (with four isoforms: α1-4) and glycosylated β subunits. nih.govmdpi.comnih.gov. The α3 isoform is predominantly expressed in neurons. nih.govcas.cnnih.gov. HLY72 was found to inhibit purified Na+/K+-ATPase composed of α3 and β1 subunits. cas.cnbiorxiv.org.

| Compound | Target | Activity Type | Ki Value (µM) |

| HLY72 | Na+/K+-ATPase α3 | Inhibition | 18.58 |

This finding suggests that certain analogs of this compound may exert biological effects through interactions with the Na+/K+-ATPase α3 isoform, highlighting a potential area for further investigation into the broader pharmacological profile of this compound derivatives.

Preclinical Research and Disease Models

In Vitro Model Systems

In vitro studies using various cell lines have provided insights into the potential applications and mechanisms of HLY78. These models allow for controlled investigation of this compound's effects on cell viability, proliferation, migration, apoptosis, and specific signaling pathways.

Human Cervical Cancer HeLa Cells

Research on human cervical cancer HeLa cells has explored the effects of this compound, particularly in the context of carbon ion radiation-induced cellular toxicity. Studies have shown that this compound can attenuate the inhibitory effects of carbon-ion radiation on HeLa cell viability. cas.cnspandidos-publications.com Carbon-ion radiation typically suppresses cell viability in a time-dependent manner and increases cell apoptosis and G2/M phase arrest. spandidos-publications.comnih.gov The addition of this compound has been observed to significantly reduce this stress and alleviate these effects by activating the Wnt/β-catenin signaling pathway. spandidos-publications.comnih.gov

Supplementation with this compound in irradiated HeLa cells markedly increased the expression of anti-apoptotic and Wnt-related proteins while decreasing the expression of apoptotic proteins. nih.gov This suggests that activation of the Wnt/β-catenin pathway by this compound plays a significant role in protecting HeLa cells from carbon ion radiation-induced dysfunction. spandidos-publications.comnih.gov While carbon-ion radiation alone significantly decreased cell viability, treatment with 2.5 µM this compound in combination with irradiation led to a notable increase in viability compared to irradiation alone. cas.cnspandidos-publications.com

| Treatment Group | Cell Viability at 48h (% of Control) |

| Control | 100 |

| Carbon-ion Radiation (2 Gy) | ~59.38 |

| Carbon-ion Radiation + this compound (2.5 µM) | ~71.53 |

Data derived from search results cas.cnspandidos-publications.com.

Gastric Cancer Cell Lines (HGC-27, AGS)

This compound has been investigated in gastric cancer cell lines, specifically HGC-27 and AGS. Studies have demonstrated that this compound can influence the proliferation and migration of these cells. This compound significantly increases the colony formation ability of both HGC-27 and AGS cells. medchemexpress.comnih.gov At a concentration of 20 µM, this compound increased the colony formation ability by 2.78-fold for HGC-27 cells and 2.88-fold for AGS cells compared to controls. medchemexpress.comnih.gov

Furthermore, this compound has been shown to elevate the migration ability of HGC-27 and AGS cells. medchemexpress.comnih.gov While this compound at different concentrations showed a decrease in cell viability of HGC-27 and AGS cells in a concentration-dependent manner when assessed by CCK-8 assay, it is also described as a Wnt activator that increases colony formation and migration, suggesting complex effects depending on the specific assay and context. nih.gov this compound significantly increases TNKS expression, which can be ameliorated by Dihydroartemisinin. medchemexpress.comnih.gov

| Cell Line | Effect on Colony Formation (Fold Increase vs Control, 20 µM this compound) | Effect on Migration |

| HGC-27 | 2.78 | Elevated |

| AGS | 2.88 | Elevated |

Data derived from search results medchemexpress.comnih.gov.

HEK293T Cells (Luciferase Reporter Assays)

HEK293T cells are commonly used in luciferase reporter assays to study the activation of signaling pathways. nih.govpromega.com this compound has been utilized in HEK293T cells to demonstrate its role as an activator of the Wnt/β-catenin signaling pathway. selleckchem.comresearchgate.net Studies using the TOPFlash reporter plasmid in HEK293T cells have shown that this compound activates Wnt signaling in a dose-dependent manner, particularly in the presence of Wnt3a conditioned medium. selleckchem.comresearchgate.net

This compound's effect is dependent on the presence of the Wnt3a ligand and acts upstream of the β-catenin degradation complex. selleckchem.comresearchgate.net It does not significantly affect the activity stimulated by LiCl treatment or overexpression of ΔN-β-catenin, further supporting its action upstream of stabilized β-catenin. researchgate.net These assays in HEK293T cells provide evidence of this compound's mechanism as a Wnt pathway activator by influencing components like Axin and LRP6. researchgate.net

Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines (KYSE30, KYSE150, KYSE410)

In esophageal squamous cell carcinoma (ESCC) cell lines KYSE30, KYSE150, and KYSE410, this compound has been used as a Wnt agonist to investigate the role of the Wnt/β-catenin pathway in metastasis. researchgate.netresearchgate.netnih.gov Research indicates that this compound can improve the migration ability of these ESCC cell lines. researchgate.net

Studies exploring the effects of Ginsenoside Rh4, an agent that suppresses ESCC metastasis, have used this compound to counteract its effects and further understand the involvement of the Wnt pathway. researchgate.netresearchgate.netnih.gov The results from these studies suggest that this compound's activation of the Wnt/β-catenin pathway contributes to the migratory potential of ESCC cells. researchgate.netresearchgate.net Protein levels of Wnt, β-catenin, and p-β-catenin in these cell lines are consistent with the observed migration trends when treated with this compound. researchgate.netnih.gov

| Cell Line | Effect of this compound on Migration |

| KYSE30 | Improved |

| KYSE150 | Improved |

| KYSE410 | Improved |

Data derived from search results researchgate.net.

Renal Cell Carcinoma (ccRCC) Cells

Research in clear cell renal cell carcinoma (ccRCC) cells has utilized this compound as a Wnt pathway activator to study its impact on gene expression and cellular behavior. nih.gov In ccRCC cells where RHBDL2 expression was knocked down, leading to increased levels of cuproptosis-related genes FDX1 and LIAS and reduced proliferation and invasion, treatment with this compound was found to reverse these trends. nih.gov

This compound was noted to reverse the increase in FDX1 and LIAS expression and restored the levels of WNT3A and β-catenin in RHBDL2-knockdown ccRCC cells. nih.gov This indicates that this compound's activation of the Wnt/β-catenin pathway can influence the expression of cuproptosis-related genes and restore malignant phenotypes like proliferation and invasion in ccRCC cells under certain conditions. nih.gov

Airway Fibroblasts

Studies involving airway fibroblasts, particularly those obtained from a rat model of chronic obstructive pulmonary disease (COPD), have investigated the effects of this compound as a Wnt signaling pathway agonist. spandidos-publications.comnih.gov In these fibroblasts, overexpression of the hyperplasia suppressor gene (HSG) typically reduces cell viability and promotes apoptosis. spandidos-publications.comnih.gov

However, treatment with this compound significantly reduced the effects of HSG overexpression. spandidos-publications.comnih.gov this compound increased cell viability and reduced apoptosis in airway fibroblasts where HSG was overexpressed. spandidos-publications.comnih.gov This suggests that this compound's activation of the Wnt pathway can counteract the effects of HSG overexpression in airway fibroblasts, influencing their viability and apoptosis. spandidos-publications.comnih.gov Notably, this compound alone also increased cell viability in these fibroblasts compared to controls. spandidos-publications.com

| Treatment Group | Effect on Cell Viability (vs. HSG overexpression alone) | Effect on Apoptosis (vs. HSG overexpression alone) |

| HSG overexpression + this compound | Increased | Reduced |

In Vivo Animal Models

Animal models are extensively used in preclinical studies to evaluate the effects of compounds within a complex biological system quantics.co.ukaristo-group.comeddc.sg. This compound has been studied in different animal models to explore its potential in neurological conditions and cancer contexts.

Zebrafish Embryo Models

Zebrafish embryos are a widely used vertebrate model in various research areas, including developmental biology, toxicology, and drug development, due to their rapid external development, optical transparency, and genetic similarity to humans jove.comresearchgate.netnih.govmdpi.com. Studies have utilized zebrafish embryos to investigate the effects of ionizing radiation and the role of Wnt signaling, with this compound employed as an activator of this pathway researchgate.netnih.gov.

Research aimed to understand the role of Wnt signaling in mediating developmental toxicity induced by heavy ion and proton radiation using zebrafish embryos researchgate.netnih.gov. Carbon ion radiation significantly increased mortality and malformation rates while decreasing hatching rates researchgate.netnih.gov. Supplementation with this compound after carbon ion radiation significantly alleviated the increased mortality and reduced the effects on malformation and hatching rates induced by carbon ion radiation alone researchgate.netnih.gov. Irradiated embryos showed a significant decrease in heart rate, spontaneous movement, and locomotive behavior, alongside increased expression of apoptotic genes and decreased expression of anti-apoptotic and Wnt-related genes researchgate.netnih.gov. This compound supplementation was able to reduce these effects researchgate.netnih.gov. However, embryos irradiated with proton radiation did not show significant changes in the expression of Wnt-related genes researchgate.netnih.gov.

These findings suggest that this compound, by activating Wnt signaling, could potentially mitigate the developmental toxicity induced by carbon ion radiation in zebrafish embryos researchgate.netnih.gov.

Subarachnoid Hemorrhage (SAH) Rat Models

Subarachnoid hemorrhage (SAH) is a type of stroke with high mortality and morbidity. Research in Sprague-Dawley rats using an endovascular perforation-induced SAH model has investigated the effects of this compound on blood-brain barrier (BBB) integrity and neuronal apoptosis x-mol.netnih.govnih.gov.

Studies demonstrated that this compound attenuated neuronal apoptosis and improved neurological deficits after SAH nih.gov. This compound was found to protect BBB integrity following SAH x-mol.netnih.gov. The mechanism appears to involve the activation of the Wnt/β-catenin signaling pathway x-mol.netnih.govnih.gov. This compound administration significantly improved neurobehavioral functions and attenuated BBB leakage after SAH x-mol.netnih.gov. At a molecular level, this compound markedly increased β-catenin expression, leading to the upregulation of tight junction proteins such as Occludin, ZO-1, and Claudin-5, which are crucial for BBB integrity x-mol.netnih.gov. These effects were shown to be reversed by LRP6 siRNA, indicating the involvement of LRP6 in the this compound-mediated protection x-mol.netnih.govnih.gov. This compound also attenuated neuronal apoptosis through the LRP6/GSK3β/β-Catenin signaling pathway, increasing the level of phosphorylated GSK3β (Ser9), β-catenin, and Bcl-2 while decreasing p-β-catenin, Bax, and cleaved caspase 3 nih.govresearchgate.net.

The results suggest that this compound could be a potential treatment option to protect BBB integrity and reduce neuronal apoptosis following SAH through the Wnt/β-catenin pathway x-mol.netnih.govnih.gov.

| Study Endpoint | SAH + Vehicle | SAH + this compound | Finding | Citation |

| Neurobehavioral Function | Impaired | Improved | This compound significantly improved function. | x-mol.netnih.govnih.gov |

| BBB Leakage | Increased | Attenuated | This compound significantly reduced leakage. | x-mol.netnih.gov |

| Neuronal Apoptosis | Increased | Attenuated | This compound significantly reduced apoptosis. | nih.gov |

| β-catenin expression | Decreased | Increased | This compound markedly increased expression. | x-mol.netnih.govnih.gov |

| Occludin, ZO-1, Claudin-5 | Decreased | Increased | This compound upregulated tight junction proteins. | x-mol.netnih.gov |

| p-LRP6 expression | Increased | Further Augmented | This compound augmented p-LRP6 expression after SAH. | x-mol.netnih.govnih.gov |

| p-GSK3β (Ser9) level | Decreased | Increased | This compound increased p-GSK3β level. | nih.gov |

| Bcl-2 level | Decreased | Increased | This compound increased Bcl-2 level. | nih.gov |

| Bax, Cleaved Caspase 3 | Increased | Decreased | This compound decreased Bax and cleaved caspase 3. | nih.gov |

Intracerebral Hemorrhage (ICH) Models

Intracerebral hemorrhage (ICH) is another severe subtype of stroke characterized by bleeding within the brain parenchyma nih.govufl.edu. Studies using CD1 mice with ICH induced via injection of autologous blood into the basal ganglia have investigated the effects of this compound on oxidative stress and neuronal apoptosis nih.gov.

Administration of this compound significantly improved short- and long-term neurobehavioral deficits after ICH nih.gov. This improvement was associated with decreased oxidative stress and neuronal apoptosis in the perihematomal area nih.gov. This compound treatment led to increased expression of p-GSK3β, Sirt1, and PGC-1α, and downregulation of Romo-1 and C-Caspase-3 nih.govresearchgate.net. The effects of this compound were abolished by LRP6 knockdown or Sirt1 inhibition, suggesting that this compound acts through the LRP6/GSK3β/Sirt1/PGC-1α signaling pathway to attenuate oxidative stress, neuronal apoptosis, and neurobehavioral impairments after ICH nih.gov.

| Study Endpoint | ICH + Vehicle | ICH + this compound | Finding | Citation |

| Neurobehavioral Deficits | Present | Attenuated | This compound significantly improved deficits. | nih.gov |

| Oxidative Stress | Increased | Decreased | This compound decreased oxidative stress. | nih.govresearchgate.net |

| Neuronal Apoptosis | Increased | Decreased | This compound decreased neuronal apoptosis (TUNEL-positive and FJC-positive neurons). | nih.gov |

| C-Caspase-3 expression | Increased | Decreased | This compound reduced C-Caspase-3 expression. | nih.govresearchgate.net |

| p-GSK3β expression | Decreased | Increased | This compound increased p-GSK3β expression. | nih.gov |

| Sirt1 expression | Decreased | Increased | This compound increased Sirt1 expression. | nih.gov |

| PGC-1α expression | Decreased | Increased | This compound increased PGC-1α expression. | nih.gov |

| Romo-1 expression | Increased | Decreased | This compound decreased Romo-1 expression. | nih.gov |

High-Fat Diet (HFD)-Induced Obesity Models (this compound Analogs)

Information regarding the use of this compound or its analogs specifically in high-fat diet (HFD)-induced obesity models was not found in the provided search results. While HFD-induced obesity models are established for studying metabolic diseases mdpi.comnih.goveptrading.co.jpejgm.co.ukresearchgate.net, the application of this compound or its analogs in this specific context is not detailed in the provided literature.

Osteosarcoma Models

Osteosarcoma is a prevalent primary malignant bone tumor, particularly in pediatric and adolescent populations mdpi.comarxiv.org. This compound has been utilized in the context of osteosarcoma research as a tool to investigate the Wnt signaling pathway researchgate.netresearchgate.net.

Studies have explored the role of CD155 in osteosarcoma and investigated drugs targeting this molecule researchgate.net. In this context, this compound was used to activate the Wnt signaling pathway researchgate.net. Notably, this compound treatment resulted in a significant increase in the nuclear localization of β-catenin, which is associated with enhanced cellular proliferation, metastasis, and drug resistance capabilities in osteosarcoma cells researchgate.netresearchgate.net. This compound has been identified as a small molecular compound that targets the Axin protein, binding to the DIX domain of Axin1 and potentiating the Axin1-LRP6 association, thereby activating Wnt signaling transduction researchgate.net.

These findings indicate that this compound serves as a valuable tool for studying the activation and downstream effects of the Wnt pathway in osteosarcoma models, highlighting the pathway's potential involvement in tumor progression researchgate.netresearchgate.net.

Esophageal Cancer Metastasis Models

Esophageal cancer metastasis is a major contributor to mortality mdpi.comnih.govresearchgate.netamegroups.org. Research into inhibiting esophageal squamous cell carcinoma (ESCC) metastasis has investigated compounds that regulate the Wnt/β-catenin signaling pathway mdpi.comnih.govresearchgate.net. This compound has been used in this research as a Wnt agonist to understand the pathway's role in metastasis mdpi.comnih.govresearchgate.net.

In studies investigating Ginsenoside Rh4, a compound shown to inhibit ESCC metastasis, this compound was used to promote epithelial-mesenchymal transition (EMT) and migration of ESCC cells, as this compound acts as a Wnt agonist mdpi.comnih.govresearchgate.net. Treatment with Ginsenoside Rh4 was shown to attenuate the promotion effect of this compound on EMT and migration mdpi.comnih.govresearchgate.net. This indicates that this compound can effectively activate the Wnt/β-catenin pathway in this model, and its effects can be counteracted by inhibitors of this pathway or related processes mdpi.comnih.govresearchgate.net.

This compound is a chemical compound undergoing preclinical investigation for its potential therapeutic effects, particularly in the areas of neurological injury and cancer. Research has explored its mechanisms of action, often linked to the Wnt/β-catenin signaling pathway.

Neuroprotective Effects and Blood-Brain Barrier (BBB) Integrity

Preclinical studies have investigated the neuroprotective potential of this compound, focusing on its effects following subarachnoid hemorrhage (SAH) and intracerebral hemorrhage (ICH). These studies highlight its influence on neurological deficits, blood-brain barrier integrity, and oxidative stress.

Improvement of Neurological Deficits Post-SAH

Research in experimental models of neurological injury, such as SAH in rats and ICH in mice, has indicated that this compound can attenuate neurological deficits. In a rat model of SAH, this compound treatment significantly improved both short-term and long-term neurobehavioral deficits nih.govresearchgate.net. This improvement was associated with the activation of low-density lipoprotein receptor-related protein 6 (LRP6) and subsequent modulation of the GSK3β/β-catenin signaling pathway nih.govresearchgate.net. Similarly, in a mouse model of ICH, administration of this compound significantly improved short- and long-term neurobehavioral deficits, as assessed by tests such as the modified Garcia test, corner turn test, and forelimb placement test nih.gov. These beneficial effects were linked to the attenuation of neuronal apoptosis and oxidative stress, mediated partly through the LRP6/GSK3β/Sirt1/PGC-1α signaling pathway nih.gov.

Preservation of BBB Integrity Following SAH

This compound has demonstrated a protective effect on blood-brain barrier (BBB) integrity following SAH in rat models. Studies have shown that this compound administration attenuates BBB leakage after SAH researchgate.netx-mol.netnih.gov. This effect is mediated, at least in part, through the Wnt/β-catenin signaling pathway researchgate.netx-mol.netnih.gov. This compound treatment was found to increase the expression of β-catenin, which in turn led to the upregulation of tight junction proteins crucial for BBB integrity, including Occludin, ZO-1, and Claudin-5 x-mol.netnih.gov. The effect on tight junction proteins was shown to be reversible by LRP6 siRNA, indicating the involvement of LRP6 in this protective mechanism x-mol.net.

Attenuation of Oxidative Stress in Neurological Injury

Oxidative stress is a significant contributor to secondary brain injury following neurological events like ICH. Research has shown that this compound can attenuate oxidative stress in the context of neurological injury. In a mouse model of ICH, this compound treatment was found to decrease oxidative stress nih.gov. This anti-oxidative effect was associated with the activation of LRP6 and downstream signaling involving GSK3β, Sirt1, and PGC-1α nih.gov. PGC-1α is known to play a key role in antioxidation, and its activation by this compound through the LRP6/GSK3β/Sirt1 pathway appears to contribute to the reduction in oxidative stress and subsequent improvement in neurological outcomes nih.gov. Anti-oxidative stress effects via PGC-1α have also been demonstrated in SAH nih.gov.

Anti-Cancer Research

Preclinical investigations into the effects of this compound in cancer models have yielded findings related to cell proliferation, migration, and metastasis, often in the context of Wnt signaling activation.

Modulation of Gastric Cancer Cell Proliferation and Migration

In the context of gastric cancer research, this compound has been utilized as a Wnt activator to study the effects of Wnt signaling on cancer cell behavior. Studies using gastric cancer cell lines (HGC-27 and AGS) have shown that this compound treatment elevated the migration ability of these cells spandidos-publications.comnih.gov. While one study abstract mentioned this compound suppressing cell viability in a concentration-independent manner, the primary effect observed when used as a Wnt activator was the promotion of migration spandidos-publications.comnih.gov. This indicates that this compound's role in this context is associated with promoting, rather than inhibiting, certain aspects of gastric cancer cell behavior, consistent with its function as a Wnt pathway activator spandidos-publications.comnih.gov.

Suppression of Esophageal Cancer Metastasis

Research investigating esophageal squamous cell carcinoma (ESCC) metastasis has also utilized this compound as a Wnt agonist. In these studies, this compound was found to promote epithelial-mesenchymal transition (EMT) and increase the migration of ESCC cells in vitro mdpi.comnih.govresearchgate.netresearcher.life. EMT is a process associated with increased invasiveness and metastasis in cancer. Therefore, in this preclinical context, this compound's action as a Wnt agonist led to effects that would typically be associated with the promotion of metastasis, such as increased migration and EMT, rather than its suppression mdpi.comnih.govresearchgate.netresearcher.life.

Influence on Cancer Stem Cell Properties

Cancer stem cells (CSCs) represent a subpopulation of cancer cells characterized by self-renewal capacity and the ability to differentiate, contributing to tumor initiation, progression, metastasis, and therapeutic resistance. nih.govinvivochem.cnspandidos-publications.comnih.gov The Wnt/β-catenin signaling pathway is a key regulator of stem cell pluripotency and is frequently dysregulated in various cancers, playing a significant role in maintaining CSC properties. nih.govinvivochem.cnresearchgate.net this compound is recognized as a potent activator of the Wnt/β-catenin signaling pathway, functioning by targeting the DIX domain of Axin and promoting the association between Axin and LRP6, thereby enhancing LRP6 phosphorylation and downstream Wnt signal transduction. researchgate.netmedchemexpress.commedchemexpress.com

Studies investigating the effects of this compound on cancer cells have provided insights into its influence on properties relevant to cancer stem cells, primarily through its interaction with the Wnt pathway. In gastric cancer cells (HGC-27 and AGS), treatment with 20 µM this compound for 0-48 hours significantly increased colony formation ability. nih.govmedchemexpress.commedchemexpress.com Specifically, this compound treatment led to a 2.78-fold increase in colony formation for HGC-27 cells and a 2.88-fold increase for AGS cells compared to control groups. nih.govmedchemexpress.commedchemexpress.com This enhanced colony formation suggests that this compound can promote the proliferative capacity of these cancer cells, a characteristic associated with stem-like properties.

Furthermore, this compound has been shown to elevate the migration ability of HGC-27 and AGS cells. nih.govmedchemexpress.commedchemexpress.com Increased migration is a critical feature in cancer progression and metastasis, processes often driven by CSCs.

Research in colorectal cancer cells (HT-29 and HCT-116) explored the interaction between this compound, a Wnt/β-catenin pathway agonist, and GANT61, a Gli1 inhibitor known to exert anticancer and anti-CSC effects by blocking Wnt/β-catenin and Notch pathways. spandidos-publications.comnih.govnih.gov In these studies, this compound treatment was found to increase relative cell viability and reduce apoptosis in both untreated and GANT61-treated cells. spandidos-publications.comnih.govnih.govresearchgate.net Conversely, GANT61 decreased viability and increased apoptosis. spandidos-publications.comnih.govnih.gov this compound attenuated the effects of GANT61 on cellular viability and apoptosis, suggesting that activating the Wnt pathway with this compound can counteract the inhibitory effects of GANT61, potentially by supporting the survival of cancer cells, including CSCs where Wnt signaling is upregulated. spandidos-publications.comnih.govnih.gov

Another study involving lung cancer H460 cells examined the combined effects of this compound and Nigericin, an agent known to target putative CSCs and downregulate Wnt signaling. medkoo.comresearchgate.net While Nigericin inhibited cell viability and downregulated key proteins of the canonical Wnt pathway, this compound was found to decrease the viability of H460 cells in a concentration-dependent manner and, notably, potentiated the effect of Nigericin. medkoo.comresearchgate.net This interaction suggests a complex interplay between this compound-mediated Wnt activation and the effects of agents targeting CSCs and Wnt signaling.

The observed effects of this compound on increasing colony formation and migration in gastric cancer cells, coupled with its role as a Wnt pathway activator and the known importance of Wnt signaling in CSC maintenance, indicate that this compound can influence properties associated with cancer stem cells. The interaction studies with GANT61 in colorectal cancer and Nigericin in lung cancer further highlight the complex context-dependent effects of modulating the Wnt pathway in the presence of other therapeutic agents targeting cancer cells and CSCs.

Data Tables

Here is a summary of the effect of this compound on colony formation in gastric cancer cells:

| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Colony Formation (vs Control) | Reference |

| HGC-27 | 20 µM | 0-48 hours | 2.78 | nih.govmedchemexpress.commedchemexpress.com |

| AGS | 20 µM | 0-48 hours | 2.88 | nih.govmedchemexpress.commedchemexpress.com |

Research Methodologies and Techniques

Cell-Based Assays

Cell-based assays are fundamental tools in the study of a compound's biological effects, providing insights into cellular processes such as viability, proliferation, migration, invasion, and differentiation. Research on HLY78 has frequently employed these techniques to elucidate its impact on different cell types and signaling pathways.

Cell Viability Assays (e.g., CCK-8)

Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, are used to determine the number of viable cells in a sample. The CCK-8 assay is a colorimetric method where a water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases in metabolically active cells to produce an orange formazan dye. abcam.com The intensity of the color produced is directly proportional to the number of viable cells. abcam.com

Studies have utilized the CCK-8 assay to investigate the effects of this compound on cell viability in various contexts. For instance, the CCK-8 assay was used to assess the viability of human cervical carcinoma HeLa cells after exposure to carbon-ion radiation with or without this compound treatment. cas.cnspandidos-publications.com Results showed that while this compound alone had no significant effect on cell proliferation within 48 hours, it significantly attenuated the decrease in cell viability induced by carbon-ion irradiation. cas.cn Specifically, at 48 hours after irradiation, cell viability was reduced by approximately 40.62% in the radiation-only group compared to controls. cas.cn However, in cells treated with this compound plus irradiation, viability significantly increased from 62.77% ± 1.98% to 71.53% ± 1.83% compared to irradiation-only cells, indicating a protective effect of this compound against radiation-induced cellular toxicity. cas.cn

In gastric cancer cells (HGC-27 and AGS), the CCK-8 assay demonstrated that this compound suppressed cell viability in a concentration-dependent manner. nih.govnih.gov Conversely, in colorectal cancer cells (HT-29 and HCT-116), this compound was found to increase relative cell viability and retain the viability of cells treated with GANT61, a TCF/LEF inhibitor. researchgate.net

Data from CCK-8 Assays:

| Cell Line | Treatment | Effect on Viability (compared to control/radiation) | Reference |

| HeLa | This compound alone | No notable effect (within 48h) | cas.cn |

| HeLa | Carbon-ion radiation (2.0 Gy) | Decreased (~40.62% reduction at 48h) | cas.cn |

| HeLa | Carbon-ion radiation (2.0 Gy) + this compound | Significantly increased (from 62.77% to 71.53%) | cas.cn |

| HGC-27 | This compound (various concentrations) | Decreased (concentration-dependent) | nih.govnih.gov |

| AGS | This compound (various concentrations) | Decreased (concentration-dependent) | nih.govnih.gov |

| HT-29 | This compound alone | Increased | researchgate.net |

| HT-29 | GANT61 + this compound | Retained viability | researchgate.net |

| HCT-116 | This compound alone | Increased | researchgate.net |

| HCT-116 | GANT61 + this compound | Retained viability | researchgate.net |

| H460 | This compound (0.1-1 µM) | Decreased (concentration-dependent) | researchgate.net |

| H460 | Nigericin (0.5 µM) + this compound (0.1 or 0.2 µM) | Potentiated effect of Nigericin | researchgate.net |

Clonogenic Survival Assays

Clonogenic survival assays are considered a gold standard for assessing the reproductive viability of cells after treatment with cytotoxic agents or radiation. mit.edunih.govmit.edu This assay measures the ability of a single cell to proliferate indefinitely and form a macroscopic colony. mit.edu Cells are plated at low densities after treatment and allowed to grow for an extended period (typically 10-14 days) to form colonies, which are then fixed, stained, and counted. mit.edunih.gov

In the context of this compound research, clonogenic survival assays have been employed to evaluate its impact on cell survival, particularly in conjunction with radiation. Treatment with this compound alone was found to exert no notable effects on the colony forming efficiency of HeLa cells. cas.cn However, when HeLa cells were pretreated with this compound before carbon-ion irradiation, the colony formation efficiency was increased compared to irradiation alone. cas.cn Specifically, for cells irradiated at 2.0 Gy, colony formation efficiency increased from 38.96% ± 4.00% to 49.78% ± 1.45% with this compound pretreatment. cas.cn At 4.0 Gy irradiation, the efficiency increased from 22.60% ± 4.39% to 36.32% ± 1.72% with this compound pretreatment. cas.cn These results suggest that this compound decreased radiation-induced radiosensitivity in HeLa cells. cas.cn

This compound (20 μM) has also been shown to significantly increase the colony formation ability of gastric cancer cells, specifically HGC-27 and AGS cells, by 2.78-fold and 2.88-fold respectively, compared to controls. medchemexpress.commedchemexpress.comcenmed.com This indicates a role for this compound in promoting the proliferative capacity of these cancer cell lines.

Data from Clonogenic Survival Assays:

| Cell Line | Treatment | Colony Formation Efficiency (%) | Fold Increase (vs control) | Reference |

| HeLa | This compound alone | No notable effect | - | cas.cn |

| HeLa | Carbon-ion radiation (2.0 Gy) | 38.96 ± 4.00 | - | cas.cn |

| HeLa | Carbon-ion radiation (2.0 Gy) + this compound | 49.78 ± 1.45 | - | cas.cn |

| HeLa | Carbon-ion radiation (4.0 Gy) | 22.60 ± 4.39 | - | cas.cn |

| HeLa | Carbon-ion radiation (4.0 Gy) + this compound | 36.32 ± 1.72 | - | cas.cn |

| HGC-27 | This compound (20 μM) | - | 2.78 | medchemexpress.commedchemexpress.comcenmed.com |

| AGS | This compound (20 μM) | - | 2.88 | medchemexpress.commedchemexpress.comcenmed.com |

Luciferase Reporter Assays (e.g., TOPFlash)

Luciferase reporter assays, such as the TOPFlash assay, are widely used to monitor the transcriptional activity of signaling pathways, particularly the Wnt/β-catenin pathway. nih.gov The TOPFlash reporter construct contains multiple TCF/LEF binding sites upstream of a luciferase gene. When the Wnt/β-catenin pathway is activated, stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, which then bind to the TCF/LEF sites on the reporter plasmid, leading to the expression of luciferase. nih.gov Luciferase activity is measured by the emission of light upon addition of a substrate, providing a quantitative readout of pathway activation.

This compound has been identified as a potent activator of the Wnt/β-catenin signaling pathway, and luciferase reporter assays have been instrumental in demonstrating this activity. medchemexpress.comselleckchem.commedchemexpress.comresearchgate.net Studies using the TOPFlash reporter system in HEK293T cells have shown that this compound has dose-dependent activating effects on the reporter activity in the presence of Wnt3a conditioned medium or recombinant Wnt3a protein. researchgate.net This indicates that this compound synergizes with Wnt ligands to activate the pathway. researchgate.net

Further research using luciferase reporter assays revealed that this compound acts upstream of the β-catenin degradation complex. researchgate.net this compound did not affect the activity stimulated by LiCl treatment (which inhibits GSK3β and stabilizes β-catenin independently of Wnt) or by overexpression of ΔN-β-catenin (a constitutively active form of β-catenin). researchgate.net Additionally, this compound failed to activate the TOPFlash reporter in colon cancer cell lines with constitutively activated Wnt/β-catenin pathways due to mutations in β-catenin (HCT116) or APC deficiency (SW480). researchgate.net These findings support that this compound's mechanism involves modulating components upstream of β-catenin stabilization. researchgate.net The Axin DIX domain has been suggested to be solely responsible for this compound's effect on Wnt signaling based on luciferase reporter assay results. researchgate.net

Data from Luciferase Reporter Assays (TOPFlash):

| Cell Line | Treatment | Wnt3a Presence | Effect on TOPFlash Activity | Reference |

| HEK293T | This compound (various concentrations) | Yes | Dose-dependent activation | researchgate.net |

| HEK293T | This compound | No | Minimal effect | researchgate.net |

| HEK293T | LiCl + this compound | - | No effect on LiCl-induced activity | researchgate.net |

| HEK293T | ΔN-β-catenin overexpression + this compound | - | No effect on ΔN-β-catenin-induced activity | researchgate.net |

| HCT116 | This compound | - | No activation | researchgate.net |

| SW480 | This compound | - | No activation | researchgate.net |

Colony Formation Assays

Colony formation assays, synonymous with clonogenic survival assays, assess the ability of single cells to proliferate and form colonies over an extended period. medchemexpress.comspandidos-publications.commit.educenmed.com This assay is a measure of the long-term reproductive viability of cells after various treatments. mit.edu

As detailed in the section on Clonogenic Survival Assays (5.1.2), colony formation assays have been used to evaluate the effects of this compound. This compound alone did not significantly impact the colony-forming efficiency of HeLa cells. cas.cn However, this compound pretreatment increased colony formation efficiency in irradiated HeLa cells, indicating a protective effect against radiation-induced reproductive cell death. cas.cn

Furthermore, this compound (20 μM) significantly increased the colony formation ability of gastric cancer cell lines, HGC-27 and AGS. medchemexpress.commedchemexpress.comcenmed.com This finding highlights the potential of this compound to promote the proliferative capacity of certain cancer cells. In osteosarcoma cells with downregulated CD155, treatment with this compound significantly restored the number and size of colonies, indicating that this compound can reinstate proliferative capabilities. nih.gov

Data from Colony Formation Assays:

| Cell Line | Treatment | Colony Formation Ability | Reference |

| HeLa | This compound alone | No notable effect | cas.cn |

| HeLa | Carbon-ion radiation + this compound | Increased vs radiation alone | cas.cn |

| HGC-27 | This compound (20 μM) | Increased (2.78-fold) | medchemexpress.commedchemexpress.comcenmed.com |

| AGS | This compound (20 μM) | Increased (2.88-fold) | medchemexpress.commedchemexpress.comcenmed.com |

| Osteosarcoma (CD155-knockdown) | This compound | Significantly restored | nih.gov |

Migration and Invasion Assays (e.g., Transwell, Scratch Test)

Cell migration and invasion assays are used to assess the ability of cells to move and penetrate through a barrier, respectively. These processes are crucial in various biological phenomena, including wound healing, immune response, and cancer metastasis. medchemexpress.comspandidos-publications.comresearchgate.netcenmed.com Common methods include the Transwell assay, where cells migrate or invade through a porous membrane, and the scratch (wound healing) assay, where cells migrate into a scraped area on a cell monolayer. nih.govpubcompare.aipubcompare.ai

Research has investigated the effects of this compound on the migratory and invasive capabilities of cancer cells. This compound (20 μM) has been shown to elevate the migration ability of gastric cancer cell lines, HGC-27 and AGS. medchemexpress.commedchemexpress.comnih.govnih.govcenmed.com The results of Transwell assays demonstrated that the number of migratory cells increased by 1.45-fold and 1.42-fold following treatment with this compound in HGC-27 and AGS cells, respectively. nih.gov

In osteosarcoma cells with downregulated CD155, this compound treatment effectively restored their metastatic capabilities, which include migration and invasion. nih.gov Both this compound and another compound, BRD5631, significantly abrogated the effects of miR-219-5p on the invasion and migration of SKOV3 and SKOV3/DDP cells. medchemexpress.com

Data from Migration and Invasion Assays:

| Cell Line | Assay Type | Treatment | Effect on Migration/Invasion | Fold Increase (Migration) | Reference |

| HGC-27 | Transwell | This compound (20 μM) | Elevated migration | 1.45 | medchemexpress.commedchemexpress.comnih.govnih.govcenmed.com |

| AGS | Transwell | This compound (20 μM) | Elevated migration | 1.42 | medchemexpress.commedchemexpress.comnih.govnih.govcenmed.com |

| Osteosarcoma (CD155-knockdown) | - | This compound | Restored metastatic capabilities | - | nih.gov |

| SKOV3 | Transwell | This compound | Abrogated miR-219-5p effects | - | medchemexpress.com |

| SKOV3/DDP | Transwell | This compound | Abrogated miR-219-5p effects | - | medchemexpress.com |

Sphere Formation Assays

Sphere formation assays are used to evaluate the stemness or self-renewal capacity of cells, particularly cancer stem cells. researchgate.netcenmed.comnih.gov222.198.130 In this assay, cells are cultured in non-adherent conditions, and the ability to form spherical colonies (spheres) is measured. The number and size of spheres formed are indicative of the stem-like properties of the cell population.

Research has utilized sphere formation assays to investigate the effect of this compound on the stemness of cancer cells. In osteosarcoma cells with downregulated CD155, the addition of this compound significantly restored both the number and size of the observed spheres. nih.gov This finding suggests that this compound can reinstate the stemness characteristics in these cells, potentially through the activation of the Wnt/β-catenin pathway. nih.gov

Data from Sphere Formation Assays:

| Cell Line | Treatment | Effect on Sphere Formation (Number and Size) | Reference |

| Osteosarcoma (CD155-knockdown) | This compound | Significantly restored | nih.gov |

Molecular and Biochemical Techniques

Molecular and biochemical techniques are essential for dissecting the cellular pathways influenced by this compound and identifying its molecular targets.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample and assess their phosphorylation status. In the context of this compound research, Western blotting has been instrumental in evaluating the expression levels of key proteins involved in the Wnt/β-catenin pathway and apoptosis.

Studies investigating the effects of this compound after SAH in rats utilized Western blot to measure the expression of phosphorylated LRP6 (p-LRP6), a co-receptor in the Wnt pathway. Results showed that endogenous p-LRP6 expression increased significantly after SAH and was further augmented by this compound administration. nih.govnih.gov This technique also revealed that this compound treatment increased the levels of p-GSK-3β (Ser 9) and β-catenin, while decreasing p-β-catenin, Bax, and cleaved caspase 3, indicating a role in attenuating neuronal apoptosis. nih.gov Furthermore, Western blot was used to demonstrate that this compound increased the expression of tight junction proteins like Occludin, ZO-1, and Claudin-5, which are crucial for blood-brain barrier integrity, and that this effect was reversed by LRP6 siRNA. nih.govx-mol.net

In studies on the effects of carbon ion radiation on HeLa cells, Western blot analysis was employed to assess the expression of apoptotic and Wnt-related proteins. Supplementation with this compound was shown to increase the expression of anti-apoptotic and Wnt-related proteins and decrease apoptotic proteins compared to radiation alone. spandidos-publications.comspandidos-publications.com Another study used Western blot to show that this compound could stabilize cytosolic and nuclear β-catenin in HEK293T cells treated with Wnt3a conditioned medium. researchgate.net Western blot analysis has also been used to confirm the binding of biotinylated this compound (HLY179) to Axin protein in HEK293T cells. researchgate.net

Here is a summary of key Western blot findings related to this compound:

| Protein Detected | Condition/Treatment | Observed Effect | Reference |

| p-LRP6 | SAH + this compound (in rats) | Significantly increased compared to SAH alone. nih.govnih.gov | nih.govnih.gov |

| p-GSK-3β (Ser 9) | SAH + this compound (in rats) | Increased. nih.gov | nih.gov |

| β-catenin | SAH + this compound (in rats) | Increased. nih.govnih.govx-mol.net | nih.govnih.govx-mol.net |

| p-β-catenin | SAH + this compound (in rats) | Decreased. nih.gov | nih.gov |

| Bcl-2 | SAH + this compound (in rats) | Increased. nih.gov | nih.gov |

| Bax | SAH + this compound (in rats) | Decreased. nih.gov | nih.gov |

| Cleaved caspase 3 | SAH + this compound (in rats) | Decreased. nih.gov | nih.gov |

| Occludin, ZO-1, Claudin-5 | SAH + this compound (in rats) | Increased (reversed by LRP6 siRNA). nih.govx-mol.net | nih.govx-mol.net |

| Apoptotic proteins | Carbon ion radiation + this compound (in HeLa cells) | Decreased compared to radiation alone. spandidos-publications.comspandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| Anti-apoptotic proteins | Carbon ion radiation + this compound (in HeLa cells) | Increased compared to radiation alone. spandidos-publications.comspandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| Wnt-related proteins | Carbon ion radiation + this compound (in HeLa cells) | Increased compared to radiation alone. spandidos-publications.comspandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| Cytosolic β-catenin | Wnt3a CM + this compound (in HEK293T cells) | Stabilized. researchgate.net | researchgate.net |

| Nuclear β-catenin | Wnt3a CM + this compound (in HEK293T cells) | Stabilized. researchgate.net | researchgate.net |